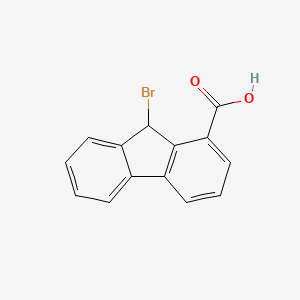
9-Bromo-9h-fluorene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-9h-fluorene-1-carboxylic acid: is an organic compound with the molecular formula C14H9BrO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-9h-fluorene-1-carboxylic acid typically involves the bromination of fluorene derivatives. One common method is the bromination of 9H-fluorene-1-carboxylic acid using bromine in the presence of a catalyst or under irradiation conditions . The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-9h-fluorene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while oxidation can produce fluorene-1,9-dicarboxylic acid.
Scientific Research Applications
Chemistry: 9-Bromo-9h-fluorene-1-carboxylic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and polymers with specific properties.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Bromo-9h-fluorene-1-carboxylic acid is not well-documented in the literature. its chemical reactivity suggests that it can interact with various molecular targets through its bromine and carboxylic acid functional groups. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
- 9H-Fluorene-9-carboxylic acid
- 9-Bromo-9H-fluorene
- 9-Hydroxy-9-fluorenecarboxylic acid
Comparison: The presence of the bromine atom makes it more suitable for certain types of chemical reactions, such as nucleophilic substitution, and can enhance its utility in organic synthesis .
Properties
CAS No. |
13737-38-7 |
|---|---|
Molecular Formula |
C14H9BrO2 |
Molecular Weight |
289.12 g/mol |
IUPAC Name |
9-bromo-9H-fluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H9BrO2/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13H,(H,16,17) |
InChI Key |
ZDXPNCHUYBFPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















